Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate
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Overview
Description
Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate is a heterocyclic compound that belongs to the class of isothiazoles. This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, along with a chlorine atom and a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chlorobenzo[d]isothiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-chlorobenzoyl isothiocyanate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted isothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of agrochemicals and materials science
Mechanism of Action
The mechanism of action of methyl 3-chlorobenzo[d]isothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzo[d]isothiazole: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl benzo[d]isothiazole-6-carboxylate: Lacks the chlorine atom, affecting its reactivity and biological activity.
Benzo[d]isothiazole-6-carboxylate: Lacks both the chlorine atom and the ester group, making it significantly different in terms of chemical properties and applications
Uniqueness
Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which confer distinct reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 3-chloro-1,2-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)5-2-3-6-7(4-5)14-11-8(6)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARMHVMDAVPNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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